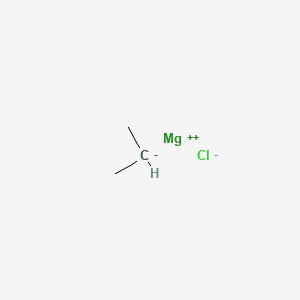
Magnesium;propane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium propane chloride is typically synthesized through the reaction of isopropyl chloride with magnesium metal in the presence of a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of magnesium propane chloride involves the use of continuous magnesium-chloride chlorinators with high throughput capacity. This process ensures the cost-effective reduction of impurities and improves the efficiency of the electrolysis system .
Chemical Reactions Analysis
Types of Reactions
Magnesium propane chloride undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and propane.
Reduction: Can reduce certain organic compounds, introducing isopropyl groups.
Substitution: Commonly used in nucleophilic substitution reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Diethyl ether, THF, isopropyl chloride, magnesium metal.
Conditions: Inert atmosphere, low temperatures for certain reactions to prevent side reactions.
Major Products Formed
Oxidation: Magnesium oxide and propane.
Reduction: Various isopropyl-substituted organic compounds.
Substitution: Carbon-carbon bonded products
Scientific Research Applications
Magnesium propane chloride has a wide range of applications in scientific research:
Chemistry: Used as a Grignard reagent for the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of polymers and other industrial chemicals.
Mechanism of Action
Magnesium propane chloride exerts its effects through the formation of carbon-carbon bonds. The magnesium atom acts as a nucleophile, attacking electrophilic carbon atoms in organic molecules. This reaction forms a new carbon-carbon bond, introducing the isopropyl group into the molecule .
Comparison with Similar Compounds
Similar Compounds
Magnesium chloride: Used in various industrial applications, including deicing and dust control.
Magnesium bromide: Similar to magnesium chloride but with different reactivity and applications.
Magnesium iodide: Used in organic synthesis but less common than magnesium chloride and bromide.
Uniqueness
This makes it particularly valuable in the synthesis of complex organic compounds .
Properties
IUPAC Name |
magnesium;propane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYHWZFSGMZEOG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione](/img/structure/B12439023.png)
![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)
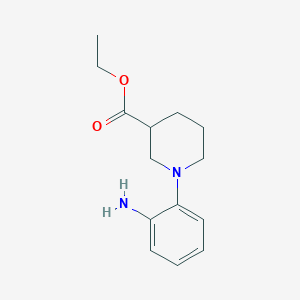
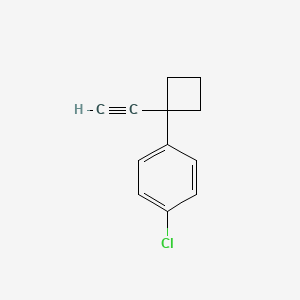
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)
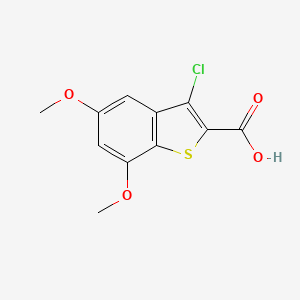
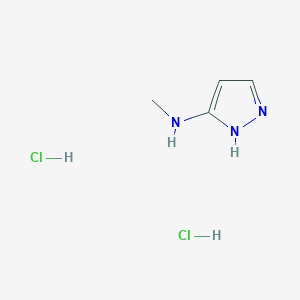
![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)

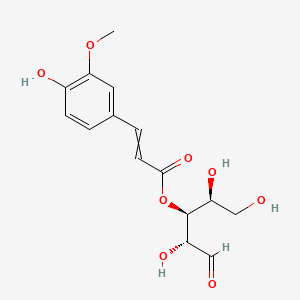
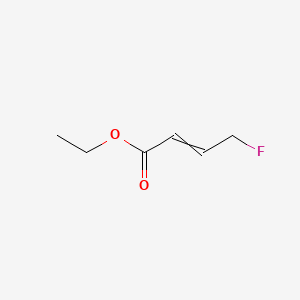
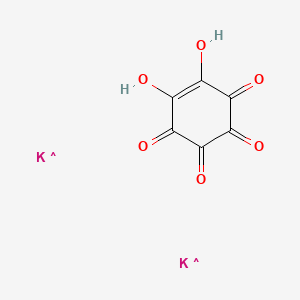
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
